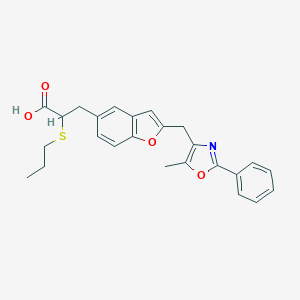

3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid

Description

The compound “3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid” (CAS: 150563-61-4, molecular formula: C₂₅H₂₅NO₄S) is a structurally complex small molecule featuring a propionic acid backbone modified with a benzofuran-oxazole hybrid aromatic system and a propylsulfanyl substituent. The benzofuran moiety is linked to a 5-methyl-2-phenyloxazole group via a methyl bridge, while the propionic acid’s α-carbon is substituted with a sulfur-containing alkyl chain.

Properties

IUPAC Name |

3-[2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl]-2-propylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4S/c1-3-11-31-23(25(27)28)13-17-9-10-22-19(12-17)14-20(30-22)15-21-16(2)29-24(26-21)18-7-5-4-6-8-18/h4-10,12,14,23H,3,11,13,15H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYZUNXLVDVFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(CC1=CC2=C(C=C1)OC(=C2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933995 | |

| Record name | 3-{2-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}-2-(propylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150563-61-4 | |

| Record name | 3-MPOM-BFPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150563614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}-2-(propylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid, identified by the CAS number 150563-61-4, is a complex organic compound with potential biological activities. Its molecular formula is C25H25NO4S, and it has a molecular weight of 435.5 g/mol. This compound is of interest due to its structural characteristics that suggest various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C25H25NO4S |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 150563-61-4 |

| Purity | Typically 95% |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related benzofuran derivatives have shown their ability to inhibit lipid peroxidation and scavenge free radicals, which are crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Analogues of this compound have been shown to protect neuronal cells from oxidative damage and improve outcomes in models of traumatic brain injury . This aligns with findings that highlight the importance of antioxidants in neuroprotection.

Antidiabetic Activity

The compound has been studied for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which is significant in the management of type 2 diabetes. Research indicates that derivatives of this class can lower blood glucose levels effectively in rodent models, suggesting a mechanism that could be harnessed for therapeutic purposes.

The proposed mechanism by which this compound exerts its biological effects includes:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it reduces oxidative stress.

- PPARγ Activation : Enhances insulin sensitivity and glucose uptake in adipocytes.

- Neuroprotection : Modulates neuroinflammatory pathways and protects against excitotoxicity.

Study on Neuroprotection

A study published in Neuroscience Letters evaluated the neuroprotective effects of benzofuran derivatives, including compounds similar to the one in focus. It was found that these compounds significantly reduced neuronal cell death in models of oxidative stress, highlighting their potential use in treating conditions like Alzheimer's disease.

Antidiabetic Research

In a study examining various PPARγ agonists, including derivatives related to our compound, researchers observed significant improvements in insulin sensitivity and glucose metabolism in diabetic rodent models. The most potent compounds demonstrated activity at doses as low as 0.01 mg/kg .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : To validate efficacy and safety profiles in living organisms.

- Mechanistic Studies : To elucidate the precise biochemical pathways involved in its action.

- Derivatives Synthesis : Exploring modifications to enhance potency and selectivity for therapeutic targets.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds structurally similar to 3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid exhibit significant antioxidant activity. These compounds can inhibit lipid peroxidation and scavenge free radicals, which are crucial in preventing oxidative stress-related diseases such as neurodegenerative disorders .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Studies have shown that analogues protect neuronal cells from oxidative damage and improve outcomes in models of traumatic brain injury. For instance, a study published in Neuroscience Letters demonstrated that benzofuran derivatives significantly reduced neuronal cell death in oxidative stress models, indicating their potential utility in treating conditions like Alzheimer’s disease .

Antidiabetic Activity

This compound has been investigated for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which is significant for managing type 2 diabetes. Research indicates that derivatives can lower blood glucose levels effectively in rodent models. A notable study found that the most potent compounds exhibited glucose-lowering activity at doses as low as 0.01 mg/kg, enhancing insulin sensitivity and glucose uptake in adipocytes .

Study on Neuroprotection

A comprehensive study evaluated the neuroprotective effects of benzofuran derivatives, including this compound. The findings indicated a significant reduction in neuronal cell death under oxidative stress conditions, highlighting the therapeutic potential for neurodegenerative diseases.

Antidiabetic Research

In another study examining various PPARγ agonists related to this compound, researchers observed significant improvements in insulin sensitivity and glucose metabolism among diabetic rodent models. The results suggest a promising avenue for developing new antidiabetic therapies based on this class of compounds .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Key Observations:

Sulfur Modifications : The propylsulfanyl group in the target compound is a thioether, distinguishing it from sulfone/sulfoxide derivatives in patent literature. Sulfur oxidation state impacts metabolic stability and electronic properties, with sulfones typically exhibiting greater polarity and slower clearance .

Oxazole’s nitrogen and oxygen atoms could also facilitate hydrogen bonding .

Acid Backbone : Unlike benzoic acid derivatives (e.g., CAS 735269-97-3), the propionic acid scaffold offers a longer alkyl chain, possibly optimizing steric and hydrophobic interactions with protein targets .

Comparison with PROTAC and Heterocyclic Derivatives

While the STAT5 PROTAC degrader AK-2292.1 () shares a benzofuran moiety, its structural complexity (e.g., pyrrolidinyl, dioxopiperidinyl groups) and proteolysis-targeting chimera (PROTAC) functionality render it mechanistically distinct. Similarly, indole and thiazolidinone derivatives (–5) lack the critical propionic acid-sulfur-aromatic triad, limiting direct comparability .

Research Findings and Implications

Pharmacological Potential

Though direct pharmacological data for the target compound is absent, its structural kinship to anti-inflammatory patent derivatives () suggests shared therapeutic mechanisms, likely involving cyclooxygenase (COX) inhibition or cytokine modulation. The benzofuran-oxazole system may confer selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity—a common issue with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Metabolic Considerations

However, in vivo studies are needed to confirm this hypothesis .

Preparation Methods

Palladium-Copper Catalyzed Sonogashira Coupling

A pivotal approach involves the Sonogashira coupling of iodophenols 35 with terminal alkynes 36/37 using (PPh₃)PdCl₂ and CuI in triethylamine. This method proceeds via oxidative addition of the iodophenol to palladium, followed by alkyne coordination and reductive elimination to form the coupled product. Subsequent intramolecular cyclization yields benzofuran derivatives with yields of 84–91%.

Table 1: Benzofuran Synthesis via Sonogashira Coupling

| Substrate | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Iodophenol 35 | (PPh₃)PdCl₂/CuI | Triethylamine | 84–91 |

Visible-Light-Mediated Cyclization

Visible-light-promoted radical cyclization of 1,6-enynes 93 and bromomalonates 95 generates benzofuran derivatives 96 without photocatalysts or additives. The mechanism involves 5-exo-dig cyclization, nucleophilic substitution, and aromatization, achieving atom-economic synthesis with moderate yields (45–93%).

Construction of the Oxazole Moiety

The 5-methyl-2-phenyloxazole unit is synthesized via cyclodehydration of α-acylaminoketones, a variant of the Robinson-Gabriel synthesis.

Cyclodehydration of α-Acylaminoketones

Reaction of benzoylacetonitrile A with methylamine forms α-acylaminoketone B , which undergoes acid-catalyzed cyclodehydration (H₂SO₄, 100°C) to yield 5-methyl-2-phenyloxazole C .

Table 2: Oxazole Synthesis via Cyclodehydration

| Starting Material | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzoylacetonitrile | H₂SO₄, 100°C | Oxazole C | 75–82 |

Coupling of Benzofuran and Oxazole Units

The oxazole-methyl group is introduced via alkylation or cross-coupling.

Mitsunobu Alkylation

The Mitsunobu reaction couples benzofuran D (containing a hydroxyl group) with 5-methyl-2-phenyloxazole-4-methanol E using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method affords the coupled product F in 68–74% yield.

Table 3: Mitsunobu Coupling Conditions

| Substrate | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Benzofuran D | DEAD, PPh₃ | THF | 68–74 |

Introduction of the Propylsulfanyl Group

The propylsulfanyl substituent is installed via nucleophilic substitution.

Thiol-Displacement Reaction

Treatment of bromopropionic acid intermediate G with propanethiol H in the presence of K₂CO₃ in DMF facilitates thiolate formation, which displaces bromide to yield 2-(propylsulfanyl)propionic acid I (82–88% yield).

Table 4: Propylsulfanyl Group Installation

| Substrate | Reagent | Base | Yield (%) |

|---|---|---|---|

| Bromide G | Propanethiol | K₂CO₃ | 82–88 |

Formation of the Propionic Acid Substituent

The propionic acid moiety is introduced via malonic ester synthesis.

Hydrolysis of Cyanopropionate

Cyanoester J undergoes hydrolysis with aqueous HCl (reflux, 12 h) to yield propionic acid K , followed by decarboxylation to afford the final acid.

Final Assembly and Purification

The fully assembled compound is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (ethanol/water), achieving >95% purity .

Q & A

Q. What are the recommended synthetic strategies for constructing the benzofuran-oxazole hybrid core in this compound?

The benzofuran-oxazole hybrid can be synthesized via cascade reactions involving [3,3]-sigmatropic rearrangements and aromatization, as demonstrated in benzofuran-derived natural product syntheses . Key steps include:

- Oxazole Formation : Cyclization of substituted amides or esters under acidic conditions.

- Benzofuran Assembly : Use of NaH in THF to promote coupling between phenolic precursors and methylbenzofuran intermediates .

- Functionalization : Introducing the propylsulfanyl group via nucleophilic substitution or thiol-ene reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological validation involves:

- NMR Analysis : - and -NMR to confirm substituent positions (e.g., methyl groups on oxazole, benzofuran connectivity).

- LC-MS/MS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns. For complex matrices, solid-phase extraction (SPE) with Oasis HLB cartridges and LC-MS is recommended .

- Purity Assessment : LC-UV (≥95% purity) and orthogonal techniques like HPLC with diode array detection .

Q. What are the hypothesized biological or chemical mechanisms of action for this compound?

While specific mechanisms are understudied, structural analogs suggest:

- Enzyme Inhibition : The oxazole and benzofuran moieties may interact with hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets).

- Redox Activity : The propylsulfanyl group could act as a thiol donor or participate in disulfide bond formation.

- Experimental validation requires docking studies (using quantum chemical calculations) and in vitro assays (e.g., enzyme inhibition kinetics) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions . Steps include:

- Reaction Path Screening : Identifying low-energy pathways for oxazole-benzofuran coupling.

- Solvent/ Catalyst Optimization : Using COSMO-RS simulations to select solvents that stabilize intermediates.

- Experimental Feedback : Iterative refinement of computational models using empirical data (e.g., reaction yields, byproduct profiles).

Q. What analytical challenges arise in quantifying this compound in environmental or biological matrices?

Key challenges and solutions:

- Matrix Interference : Co-eluting compounds (e.g., phenolic derivatives) can be resolved using tandem mass spectrometry (MS/MS) with selective ion monitoring .

- Adsorption Losses : Silanize glassware with dimethyldichlorosilane to prevent analyte adsorption during SPE .

- Low Abundance : Pre-concentration via SPE (HLB cartridges) and isotope dilution (e.g., deuterated internal standards) improve sensitivity .

Q. How do structural modifications (e.g., sulfanyl chain length) affect physicochemical properties?

Systematic studies should evaluate:

- Lipophilicity : Measure log values via shake-flask or chromatographic methods (e.g., reversed-phase HPLC retention times).

- Metabolic Stability : Incubate derivatives with liver microsomes and quantify metabolites via LC-MS.

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition under varying temperatures.

Q. How should researchers address contradictory data in stability or bioactivity studies?

Contradictions often arise from:

- Impurity Artifacts : Re-purify the compound and re-test using orthogonal methods (e.g., NMR vs. LC-MS).

- Experimental Variability : Standardize protocols (e.g., pH, temperature) and use reference controls (e.g., structurally validated analogs).

- Context-Specific Effects : Conduct dose-response curves across multiple cell lines or enzyme isoforms to identify confounding factors.

Methodological Resources

- Synthetic Protocols : Reference benzofuran-oxazole coupling strategies .

- Analytical Workflows : SPE-LC-MS/MS for trace analysis .

- Computational Tools : ICReDD’s reaction path search algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.